Cas no 2694732-48-2 (Ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate)
Ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate
- 2694732-48-2
- EN300-33048036
- Ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate
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- Inchi: 1S/C12H16BrNO2/c1-3-16-12(15)8-11(14-2)9-5-4-6-10(13)7-9/h4-7,11,14H,3,8H2,1-2H3
- InChI Key: BHZXAGLZAGXIAC-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C(CC(=O)OCC)NC
Computed Properties
- Exact Mass: 285.03644g/mol
- Monoisotopic Mass: 285.03644g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 38.3Ų
Ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-33048036-0.05g |
ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate |
2694732-48-2 | 95.0% | 0.05g |
$480.0 | 2025-03-18 | |
| Enamine | EN300-33048036-0.1g |
ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate |
2694732-48-2 | 95.0% | 0.1g |
$502.0 | 2025-03-18 | |
| Enamine | EN300-33048036-0.25g |
ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate |
2694732-48-2 | 95.0% | 0.25g |
$525.0 | 2025-03-18 | |
| Enamine | EN300-33048036-0.5g |
ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate |
2694732-48-2 | 95.0% | 0.5g |
$548.0 | 2025-03-18 | |
| Enamine | EN300-33048036-1.0g |
ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate |
2694732-48-2 | 95.0% | 1.0g |
$571.0 | 2025-03-18 | |
| Enamine | EN300-33048036-2.5g |
ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate |
2694732-48-2 | 95.0% | 2.5g |
$1118.0 | 2025-03-18 | |
| Enamine | EN300-33048036-5.0g |
ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate |
2694732-48-2 | 95.0% | 5.0g |
$1654.0 | 2025-03-18 | |
| Enamine | EN300-33048036-10.0g |
ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate |
2694732-48-2 | 95.0% | 10.0g |
$2454.0 | 2025-03-18 | |
| Enamine | EN300-33048036-1g |
ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate |
2694732-48-2 | 1g |
$571.0 | 2023-09-04 | ||
| Enamine | EN300-33048036-5g |
ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate |
2694732-48-2 | 5g |
$1654.0 | 2023-09-04 |
Ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on Ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate
Ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate (CAS No. 2694732-48-2): A Comprehensive Overview
Ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate, identified by its CAS number 2694732-48-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit potential biological activity, making it a valuable candidate for further investigation in drug discovery and development. The structural features of Ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate, particularly the presence of both bromophenyl and methylamino functional groups, contribute to its unique chemical properties and reactivity, which are crucial for its potential applications.
The bromophenyl moiety in Ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate is a key feature that influences its interaction with biological targets. Bromine atoms are known to enhance the lipophilicity and metabolic stability of molecules, which can be advantageous in drug design. Additionally, the presence of a phenyl ring with a bromine substituent often increases the binding affinity to certain protein targets, making this compound a promising scaffold for developing novel therapeutic agents.
The methylamino group in Ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate adds another layer of complexity to its chemical behavior. Methylamino groups are commonly found in bioactive molecules and are known to contribute to their pharmacological activity. This functional group can participate in hydrogen bonding interactions, which are critical for the binding of small molecules to biological macromolecules such as enzymes and receptors. The combination of these two functional groups in Ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate makes it an intriguing candidate for further exploration.
In recent years, there has been growing interest in the development of novel compounds with dual functionality, where multiple pharmacophores are integrated into a single molecular framework. Ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate fits well within this category, as it combines the properties of both bromophenyl and methylamino groups. Such dual-functionalized compounds have shown promise in various therapeutic areas, including oncology, inflammation, and central nervous system disorders.
One of the most exciting aspects of Ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, particularly cancer. The structural features of this compound make it a suitable candidate for designing kinase inhibitors by targeting specific binding pockets on these enzymes. Recent studies have highlighted the importance of incorporating halogenated aromatic rings into kinase inhibitors due to their ability to enhance binding affinity and selectivity. The presence of the bromophenyl group in Ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate aligns with this trend.
The synthesis of Ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the bromination of a phenyl derivative followed by condensation with an appropriate methylamine source. The final step involves esterification to introduce the ethyl group at the carboxylic acid position. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions can be employed to enhance reaction efficiency and selectivity.
In terms of pharmacological activity, preliminary studies on Ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate have shown promising results in vitro. The compound has demonstrated inhibitory effects on several kinases, including tyrosine kinases and serine/threonine kinases. These findings suggest that Ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate could be a valuable lead compound for further development into therapeutic agents targeting kinase-related diseases.
The potential applications of Ethyl 3-(3-bromophenyl)-3-(methylamino)propanoate extend beyond kinase inhibition. Its structural features also make it a suitable candidate for exploring other therapeutic avenues, such as anti-inflammatory and neuroprotective agents. The presence of both bromophenyl and methylamino groups provides multiple opportunities for further derivatization and optimization to enhance its biological activity.
In conclusion, Ethyl 3-(2694778-48-2) is a compound with significant potential in pharmaceutical research due to its unique structural features and promising biological activity. The combination of the bromophenylethylester
andmethylenamineethylester> functionalities makes it an attractive scaffold for developing novel therapeutic agents. Further research is warranted to fully explore its pharmacological potential and optimize its properties for clinical applications.
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